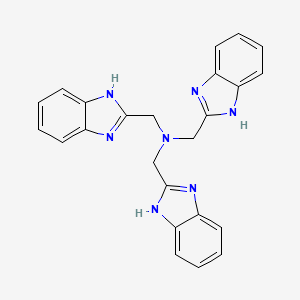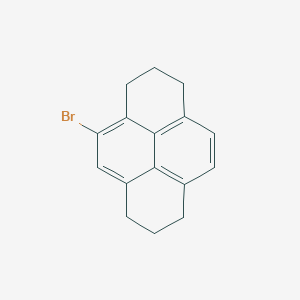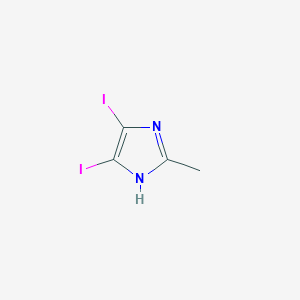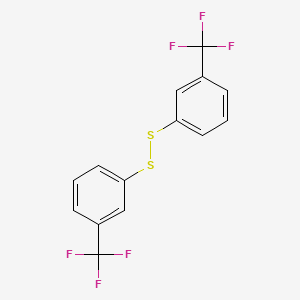
N-Pyridin-3-ylmethyl-phthalamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-Pyridin-3-ylmethyl-phthalamic acid” is a biochemical compound with the molecular formula C14H12N2O3 and a molecular weight of 256.26 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “N-Pyridin-3-ylmethyl-phthalamic acid” is represented by the formula C14H12N2O3 . The molecular weight of the compound is 256.26 .Physical And Chemical Properties Analysis
“N-Pyridin-3-ylmethyl-phthalamic acid” has a molecular weight of 256.26 . Other physical and chemical properties like boiling point, melting point, etc., are not available in the retrieved resources .Scientific Research Applications
Proteomics Research
N-Pyridin-3-ylmethyl-phthalamic acid: is utilized in proteomics research due to its biochemical properties . Its molecular structure, which includes a pyridine ring, makes it suitable for binding with proteins, thus allowing researchers to study protein interactions and functions.
Drug Discovery
The compound’s pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used in medicinal chemistry. It helps in obtaining compounds for treating human diseases due to its ability to efficiently explore pharmacophore space and contribute to the stereochemistry of molecules .
Biological Activity Profiling
The stereogenicity of the pyrrolidine ring in N-Pyridin-3-ylmethyl-phthalamic acid allows for the creation of different stereoisomers. This feature is crucial for understanding the biological profile of drug candidates, as different spatial orientations of substituents can lead to varied binding modes with enantioselective proteins .
Anti-inflammatory Agents
Research has shown that pyrimidine-based compounds, which share structural similarities with N-Pyridin-3-ylmethyl-phthalamic acid , are being designed as NF-κB and cytokines inhibitors. These inhibitors have potential applications as anti-inflammatory agents .
Synthesis of Biologically Active Compounds
The pyrrolidine scaffold in N-Pyridin-3-ylmethyl-phthalamic acid is significant for synthesizing novel biologically active compounds. Its non-planarity and pseudorotation phenomena allow for increased three-dimensional coverage, which is essential in drug design .
Steric Factors in Biological Activity
The compound’s structure allows researchers to investigate the influence of steric factors on biological activity. Understanding the structure-activity relationship (SAR) is vital for designing new compounds with targeted biological profiles .
Enantioselective Protein Binding
The different stereoisomers of N-Pyridin-3-ylmethyl-phthalamic acid can lead to a different biological profile of drug candidates due to the different binding modes to enantioselective proteins. This aspect is crucial for the development of selective and effective pharmaceuticals .
Pharmacophore Space Exploration
Due to the sp3-hybridization of the pyrrolidine ring, N-Pyridin-3-ylmethyl-phthalamic acid offers an efficient way to explore the pharmacophore space. This exploration is key to identifying new therapeutic targets and developing novel drugs .
Mechanism of Action
Target of Action
N-Pyridin-3-ylmethyl-phthalamic acid is a type of phthalate, which are known to be endocrine-disrupting chemicals . The primary targets of phthalates within the nervous system include the development and function of the limbic system, basal ganglia, and cerebral cortex .
Mode of Action
Phthalates can affect the hormone balance of the organism by interacting with hormone synthesis, transport, and metabolism . They can alter the development and function of hormone-dependent structures within the nervous system .
Biochemical Pathways
Phthalates dysregulate the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process . They interfere with nuclear receptors in various neural structures involved in controlling brain functions .
Pharmacokinetics
Its molecular formula is c14h12n2o3, and its molecular weight is 25626 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Phthalates can induce neurological disorders . There is evidence of associations between neurological disorders, such as attention-deficit/hyperactivity disorder, autism spectrum disorder, decreased masculine behavior, and phthalate exposure .
Safety and Hazards
properties
IUPAC Name |
2-(pyridin-3-ylmethylcarbamoyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c17-13(16-9-10-4-3-7-15-8-10)11-5-1-2-6-12(11)14(18)19/h1-8H,9H2,(H,16,17)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTSHBZADBQZMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CN=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Pyridin-3-ylmethyl-phthalamic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

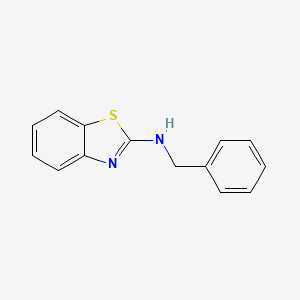
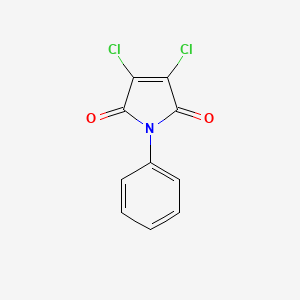



![1-Bromo-4-[chloro(difluoro)methoxy]benzene](/img/structure/B1330913.png)
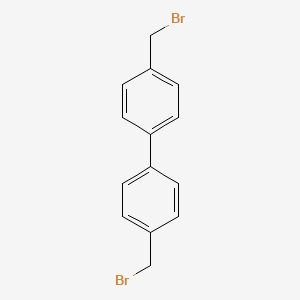
![Propanamide, N-(3-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-](/img/structure/B1330915.png)
![2-Amino-7-isopropyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile](/img/structure/B1330917.png)
